REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[C:10](B1OC(C)(C)C(C)(C)O1)([CH3:12])=[CH2:11].C(=O)([O-])[O-].[Na+].[Na+].O>CN(C)C=O.C(OCC)(=O)C>[Br:9][C:5]1[CH:6]=[C:7]([C:10]([CH3:12])=[CH2:11])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3.4|
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Name
|
|
Quantity
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4.75 g
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Type
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reactant
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Smiles
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NC1=NC=C(C=C1I)Br
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Name
|
|
Quantity
|
3.28 mL
|
Type
|
reactant
|
Smiles
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C(=C)(C)B1OC(C)(C)C(C)(C)O1
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Name
|
|
Quantity
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24 mL
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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48 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Name
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|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
The resulting biphasic mixture was stirred under argon in a 65° C. oil bath for 6 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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FILTRATION
|
Details
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suction-filtered
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Type
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CUSTOM
|
Details
|
to remove some insoluble black precipitate
|
Type
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CUSTOM
|
Details
|
After separation
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Type
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EXTRACTION
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Details
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the aqueous layer was back-extracted with 100 mL ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to 5.87 g brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (
|
Type
|
WASH
|
Details
|
eluting with a 10-50% ethyl acetate in hexanes gradient),
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Type
|
CUSTOM
|
Details
|
to give B-78-2 (2.5501 g, 75.3%) as a tan solid
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=NC1)N)C(=C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |